N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide
Description
N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide is a synthetic organic compound characterized by a 4-oxopentanamide backbone substituted with a (2,4-dimethoxyphenyl)methyl group.
Properties
CAS No. |
823797-45-1 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-oxopentanamide |
InChI |
InChI=1S/C14H19NO4/c1-10(16)4-7-14(17)15-9-11-5-6-12(18-2)8-13(11)19-3/h5-6,8H,4,7,9H2,1-3H3,(H,15,17) |
InChI Key |
CFNZOQDIJFQUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)NCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable acylating agent. One common method is the reaction of 2,4-dimethoxybenzylamine with 4-oxopentanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain protein kinases, which are involved in cell growth and signaling. This inhibition can lead to the modulation of various cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
(4aR)-N-(4-Bromo-3,5-difluorophenyl)-1-[(2,4-Dimethoxyphenyl)methyl]pyrrolo-pyridazine Carboxamide ()
- Core Structure : A pyrrolo-pyridazine carboxamide backbone vs. the 4-oxopentanamide chain in the target compound.
- Functional Groups : Both share the (2,4-dimethoxyphenyl)methyl substituent, but the pyrrolo-pyridazine derivative includes additional halogen (bromo, fluoro) groups and a hydroxyl moiety.
- Molecular Weight : The pyrrolo-pyridazine compound has a higher molecular weight (553.4 Da, LCMS m/z 554 [M+H]+) compared to the theoretical 264.3 Da of the target compound.
- Analytical Data : HPLC retention time of 1.64 minutes (condition SQD-FA05) indicates higher hydrophobicity due to its bulky structure .
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)thio)acetic Acid Derivatives ()
- Core Structure : Triazole-thioether scaffold vs. the linear 4-oxopentanamide chain.
- Functional Groups : Both contain 2,4-dimethoxyphenyl groups, but the triazole derivatives feature sulfur-containing thioether linkages and esterifiable carboxylic acid groups.
- Synthesis : These compounds were synthesized via cyclization and esterification, contrasting with the amide bond formation likely required for the target compound .
Physicochemical and Analytical Data Comparison
Toxicity and Bioactivity Insights
- Pyrrolo-Pyridazine Carboxamide (): No toxicity data provided, but the presence of halogens and a complex heterocyclic core may influence metabolic stability and bioavailability .
- Triazole Derivatives () : Acute toxicity predicted via GUSAR-online to be low (LD50 > 2,000 mg/kg), attributed to the dimethoxyphenyl group’s moderate electron-donating effects and reduced reactivity . The target compound’s toxicity profile remains unstudied but may align with trends observed in structurally related dimethoxyphenyl analogs.
Research Findings and Critical Analysis
- Structural Impact on Properties : The (2,4-dimethoxyphenyl)methyl group enhances lipophilicity across all compared compounds, as evidenced by HPLC retention times and solubility trends.
- Functional Group Diversity : The 4-oxopentanamide chain in the target compound may confer distinct hydrogen-bonding capacity compared to the triazole-thioether or pyrrolo-pyridazine cores, influencing interactions in biological or catalytic systems.
- Data Gaps : Direct experimental data (e.g., LCMS, toxicity) for this compound are absent in the provided evidence, necessitating further empirical validation.
Biological Activity
N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and proteasome inhibition. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound possesses a complex structure that contributes to its biological activity. The compound can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 247.29 g/mol
The biological activity of this compound is primarily attributed to its role as a proteasome inhibitor. The proteasome is a critical component in the regulation of protein degradation within cells. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors and inhibit cell cycle progression in cancer cells.
Key Mechanisms
- Inhibition of Protein Degradation : By blocking the proteasome, the compound prevents the degradation of proteins that regulate apoptosis and cell cycle progression.
- Induction of Apoptosis : Accumulation of regulatory proteins such as p53 can trigger programmed cell death in malignant cells.
- Modulation of NF-kB Pathway : Inhibition may also affect NF-kB signaling, which is crucial for cell survival and proliferation.
Anticancer Activity
This compound has shown promise in various studies as an anticancer agent. Its efficacy has been evaluated through in vitro assays and animal models.
| Study Type | Findings |
|---|---|
| In Vitro | Induces apoptosis in cancer cell lines (e.g., breast and prostate cancer) through proteasome inhibition. |
| Animal Models | Demonstrated reduced tumor growth in xenograft models when administered at therapeutic doses. |
Case Studies
- Breast Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis markers such as caspase activation.
- Prostate Cancer Models : In vivo studies indicated that administration led to tumor regression in mice models, correlating with increased levels of p53 and decreased levels of anti-apoptotic proteins.
Safety and Toxicity
While the compound shows significant promise, understanding its safety profile is crucial for therapeutic applications. Preliminary toxicity studies indicate manageable side effects at therapeutic doses; however, further research is necessary to fully elucidate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
